molecular formula C16H11ClN2O4 B5709676 N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide

N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B5709676
M. Wt: 330.72 g/mol
InChI Key: SZAXMFIHEHZNTE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide, also known as CHDI, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerases and histone deacetylases. These enzymes are involved in DNA replication and gene expression, respectively, and their inhibition can lead to cell death in cancer cells or neuroprotection in neuronal cells.
Biochemical and physiological effects:
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to improve mitochondrial function and reduce oxidative stress in neuronal cells. It has also been shown to reduce inflammation and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide is its versatility, as it can be used in various types of experiments, including cell culture, animal models, and biochemical assays. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide is its potential toxicity, as it has been shown to induce cell death in some cell types at high concentrations. Therefore, careful dose optimization is required when using N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide in experiments.

Future Directions

There are several future directions for N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide research. One area of interest is the development of more potent and selective analogs of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide, which could have improved efficacy and reduced toxicity. Another area of interest is the investigation of the molecular targets of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide, which could provide insights into its mechanism of action and potential therapeutic applications. Finally, further studies are needed to evaluate the safety and efficacy of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide in animal models and clinical trials, with the ultimate goal of developing it into a therapeutic agent for cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide involves the reaction of 5-chloro-2-hydroxybenzoic acid with phthalic anhydride in the presence of a catalyst, such as sulfuric acid. The resulting product is then treated with methylamine to yield N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been investigated as a potential therapeutic agent for neurodegenerative diseases, such as Huntington's disease, as it has been shown to improve motor function and reduce neuronal cell death in animal models.

properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4/c1-19-15(22)10-4-2-8(6-11(10)16(19)23)14(21)18-12-7-9(17)3-5-13(12)20/h2-7,20H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAXMFIHEHZNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

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